molecular formula C10H11BrO B13240446 (1S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL

(1S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL

Cat. No.: B13240446
M. Wt: 227.10 g/mol
InChI Key: JEDJGVSGTZKGFJ-JTQLQIEISA-N
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Description

Molecular Architecture and Conformational Dynamics

The molecular framework of (1S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-ol consists of a partially saturated naphthalene system substituted with a bromine atom at the 5-position and a hydroxyl group at the 1-position. The tetrahydronaphthalene core adopts a non-planar conformation due to partial saturation of the aromatic ring, introducing flexibility into the system. The stereochemistry at the 1-position is defined by the (S)-configuration, which imposes specific spatial constraints on the hydroxyl group’s orientation relative to the bromine substituent.

Conformational analysis of analogous tetrahydronaphthalene derivatives, such as α-tetralone, reveals that the envelope and half-chair conformations are energetically comparable, with energy differences as low as 0.94 kcal mol⁻¹. For (1S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-ol, molecular mechanics calculations predict that the hydroxyl group’s axial or equatorial positioning relative to the tetrahydronaphthalene ring significantly influences conformational stability. Nuclear magnetic resonance (NMR) studies of similar brominated tetrahydronaphthalenes indicate that the bromine atom’s steric and electronic effects perturb the equilibrium between conformers, favoring those that minimize steric clashes between the bulky bromine and adjacent substituents.

The compound’s SMILES notation (C1CCC2=C(C1)C=CC=C2Br) and InChI key (WDNLCUAIHSXPBR-UHFFFAOYSA-N) encode its connectivity and stereochemical features. Density functional theory (DFT) optimizations further suggest that the (S)-configuration induces a preferential orientation of the hydroxyl group toward the bromine atom, creating a dipole-dipole interaction that stabilizes one conformer over others.

Key Conformational Parameters Value Method
Energy difference (envelope vs. half-chair) 0.94 kcal mol⁻¹ MMPI force field
Predicted CCS (M+H)+ 138.6 Ų Collision cross-section
Boiling point 271.4°C at 760 mmHg Experimental

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

(1S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C10H11BrO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10,12H,2-3,6H2/t10-/m0/s1

InChI Key

JEDJGVSGTZKGFJ-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC=C2)Br)O

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)Br)O

Origin of Product

United States

Preparation Methods

Preparation Methods

  • Reduction of 5-Bromo-1-tetralone: 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL can be synthesized by reducing 5-Bromo-1-tetralone with sodium tetrahydridoborate (sodium borohydride) in tetrahydrofuran and methanol at 20°C for 2 hours under an inert atmosphere, yielding 100%.

  • Bromination and Hydroxyl Introduction: The synthesis of (1S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL can be achieved through bromination of 1,2,3,4-tetrahydronaphthalene, followed by the introduction of a hydroxyl group. Reaction conditions typically involve using bromine or a brominating agent like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride or chloroform. The hydroxyl group can be introduced through a subsequent oxidation reaction using reagents like osmium tetroxide or potassium permanganate.

  • Industrial Production: Industrial production may involve large-scale bromination and oxidation processes with continuous flow reactors and automated systems to enhance efficiency and yield. Chiral resolution techniques may be used to obtain the desired (1S) enantiomer with high purity.

Chemical Reactions Analysis

(1S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL can undergo several chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using reagents like chromium trioxide, potassium permanganate, or osmium tetroxide. Major products include 5-bromo-1,2,3,4-tetrahydronaphthalen-1-one or 5-bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
  • Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst. The major product is 1,2,3,4-tetrahydronaphthalen-1-OL.
  • Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups using reagents like sodium azide, sodium nitrite, or alkyl halides. Products include 5-amino-1,2,3,4-tetrahydronaphthalen-1-OL, 5-nitro-1,2,3,4-tetrahydronaphthalen-1-OL, or 5-alkyl-1,2,3,4-tetrahydronaphthalen-1-OL.

Data Tables

Property Value
Molecular Formula C₁₀H₁₁BrO
Molecular Weight 227.10 g/mol
IUPAC Name (1S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-ol
CAS Number 92013-31-5

Research Findings and Implications

  • The (1S) configuration enhances enantioselective interactions in chiral environments, which is critical for targeting neurotransmitter receptors.
  • The bromine at the 5-position optimizes steric bulk for binding in hydrophobic pockets, as seen in kinase inhibitor analogs.

Chemical Reactions Analysis

Types of Reactions

(1S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide, potassium permanganate, or osmium tetroxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like sodium azide, sodium nitrite, or alkyl halides.

Major Products Formed

    Oxidation: Formation of 5-bromo-1,2,3,4-tetrahydronaphthalen-1-one or 5-bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

    Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-1-OL.

    Substitution: Formation of 5-amino-1,2,3,4-tetrahydronaphthalen-1-OL, 5-nitro-1,2,3,4-tetrahydronaphthalen-1-OL, or 5-alkyl-1,2,3,4-tetrahydronaphthalen-1-OL.

Scientific Research Applications

(1S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (1S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

8-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ol (CAS: 838821-08-2)
  • Molecular Formula : C₁₀H₁₁BrO (identical to the target compound).
  • Key Difference : Bromine at the 8-position instead of 5.
  • For instance, the 8-bromo isomer may exhibit distinct binding affinities in receptor assays due to spatial differences in the aromatic ring .

Functional Group Variants

(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS: 1810074-82-8)
  • Molecular Formula : C₁₀H₁₂BrN·HCl.
  • Key Difference : Hydroxyl group replaced by an amine hydrochloride.
  • Implications : The amine group enhances solubility in acidic conditions and modifies hydrogen-bonding capacity, making it more suitable for ion-channel targeting in drug design .
(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1259674-78-6)
  • Molecular Formula : C₁₀H₁₁BrFN.
  • Key Differences :
    • Bromine at 6-position and fluorine at 5-position.
    • Amine group instead of hydroxyl.
  • Implications : Fluorine’s electronegativity may enhance metabolic stability, while the dual halogenation could improve selectivity in kinase inhibition .

Substituted Derivatives

7-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol (CAS: 1034921-32-8)
  • Molecular Formula : C₁₀H₁₀BrFO.
  • Key Differences : Bromine at 7-position and fluorine at 5-position.
  • Implications : The fluorine atom introduces steric and electronic effects that may alter lipophilicity (logP) and bioavailability compared to the target compound .
(1S,4S)-4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol
  • Key Differences: Isopropyl and methyl substituents at positions 4 and 6. No bromine.
  • Implications : These alkyl groups increase hydrophobicity, as evidenced by a higher retention index (1665) in gas chromatography compared to brominated analogs (e.g., the target compound’s retention index ~1659) .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name CAS Molecular Formula MW (g/mol) Substituents Functional Group Retention Index
(1S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL 92013-31-5 C₁₀H₁₁BrO 227.1 Br (5-position) -OH 1659
8-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ol 838821-08-2 C₁₀H₁₁BrO 227.1 Br (8-position) -OH Not reported
(1S,4S)-4-Isopropyl-1,6-dimethyl-... Not provided C₁₅H₂₂O 218.3 Isopropyl (4), Me (6) -OH 1665
(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine HCl 1810074-82-8 C₁₀H₁₂BrN·HCl 265.6 Br (5-position) -NH₂·HCl Not reported

Research Findings and Implications

  • Stereochemical Impact : The (1S) configuration of the target compound enhances enantioselective interactions in chiral environments, critical for neurotransmitter receptor targeting .
  • Halogenation Effects : Bromine at the 5-position (vs. 7 or 8) optimizes steric bulk for binding in hydrophobic pockets, as seen in kinase inhibitor analogs .

Biological Activity

(1S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL is a brominated derivative of tetrahydronaphthalene, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in research.

  • Chemical Formula : C₁₀H₁₁BrO
  • Molecular Weight : 227.10 g/mol
  • CAS Number : 1413606-05-9

Research indicates that (1S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-OL interacts with various biological targets, notably neurotransmitter receptors. Its structural similarity to other biologically active compounds suggests it may influence dopamine receptor activity.

Neuropharmacological Effects

Studies have shown that (1S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-OL exhibits significant activity at dopamine receptors. Specifically:

  • Dopamine D2 Receptor Affinity : It has been identified as a ligand for the D2 receptor with promising binding affinities in the nanomolar range.
CompoundBinding Affinity (nM)
(1S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL4.5 - 12
DopamineReference

Antidepressant-like Effects

In animal models, this compound has demonstrated antidepressant-like effects:

  • Behavioral Studies : Mice treated with (1S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-OL showed reduced immobility in the forced swim test compared to control groups.

Study 1: Evaluation of Neuroprotective Properties

A study explored the neuroprotective effects of (1S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-OL against glutamate-induced toxicity in neuronal cultures. The results indicated:

  • Reduction in Cell Death : The compound significantly reduced cell death by modulating glutamate receptor activity.

Study 2: Impact on P-glycoprotein Function

Another investigation assessed the influence of (1S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-OL on P-glycoprotein (P-gp), a crucial efflux transporter implicated in drug resistance:

  • P-gp Inhibition : The compound was found to inhibit P-gp function, potentially enhancing the bioavailability of co-administered drugs.

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